molecular formula C13H18F2N2O B13183893 (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide

(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide

Katalognummer: B13183893
Molekulargewicht: 256.29 g/mol
InChI-Schlüssel: YKVLMKCGJQVBDT-MYIOLCAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is an organic compound with significant potential in various scientific research fields. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a methylbutanamide structure, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C13H18F2N2O

Molekulargewicht

256.29 g/mol

IUPAC-Name

(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H18F2N2O/c1-7(2)12(16)13(18)17-8(3)10-5-4-9(14)6-11(10)15/h4-8,12H,16H2,1-3H3,(H,17,18)/t8?,12-/m0/s1

InChI-Schlüssel

YKVLMKCGJQVBDT-MYIOLCAUSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Kanonische SMILES

CC(C)C(C(=O)NC(C)C1=C(C=C(C=C1)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.